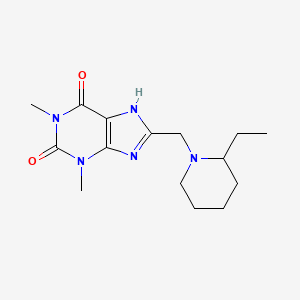![molecular formula C20H22ClN3OS B2891597 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide CAS No. 392321-04-9](/img/structure/B2891597.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide” is a complex organic compound that contains an adamantyl group. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In a study, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be characterized using various spectroscopic techniques. For instance, in a study, the products were characterized using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy . Another study reported the use of density functional theoretical computations to derive the optimized geometry, vibrational wavenumbers with FT-IR intensity, HOMO–LUMO energies, and several thermodynamic properties in the ground state .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Ligand Behavior
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide and related adamantyl-substituted compounds have been explored for their unique properties in organic synthesis. For instance, adamantyl-substituted N-heterocyclic carbene ligands have been investigated for their role in second-generation Grubbs-type metathesis catalysts. These studies highlight the steric effects and electronic properties imparted by the adamantyl group, which can influence the catalytic activity and stability of metal complexes (Dinger, Nieczypor, & Mol, 2003).
Molecular Interactions and Crystal Engineering
The compound and its derivatives have been subjects of extensive crystallographic studies to understand their non-covalent interactions. For example, research on adamantane-1,3,4-thiadiazole hybrids provided insights into the nature of intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. These studies are crucial for designing molecules with desired physical and chemical properties for applications in materials science and pharmaceuticals (El-Emam et al., 2020).
Antiproliferative and Medicinal Chemistry Applications
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These studies often involve the design and synthesis of molecular hybrids, integrating the thiadiazole adamantane scaffold with other pharmacophores to enhance biological activity. For instance, a study demonstrated the synthesis of thiadiazolo-adamantane derivatives and their evaluation against cancer cell lines, revealing the potential of these compounds as apoptotic inducers and EGFR inhibitors (Wassel et al., 2021).
Wirkmechanismus
While the specific mechanism of action for “N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide” is not available, it’s known that adamantane derivatives have diverse biological activities. For instance, amantadine, an adamantane derivative, has been used as an antiviral drug, which was used to treat certain type-A influenza infections .
Eigenschaften
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3OS/c1-24(17(25)15-2-4-16(21)5-3-15)19-23-22-18(26-19)20-9-12-6-13(10-20)8-14(7-12)11-20/h2-5,12-14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMAMIQPHCRRKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
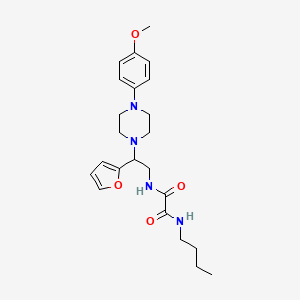

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)
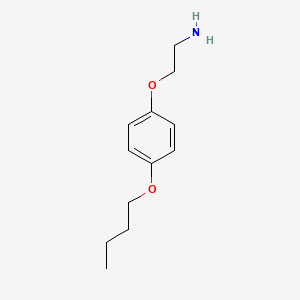
![N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2891520.png)
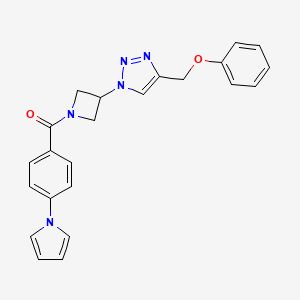
![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)
![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)
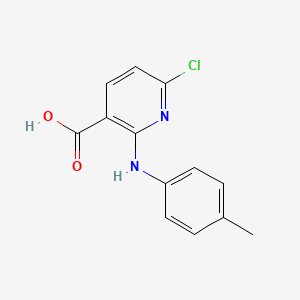
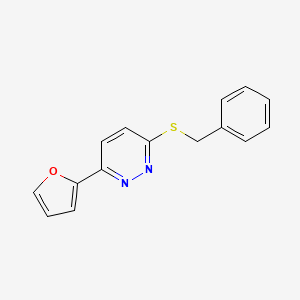
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)
![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
